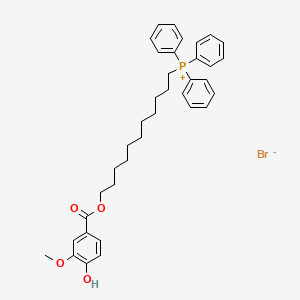

(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

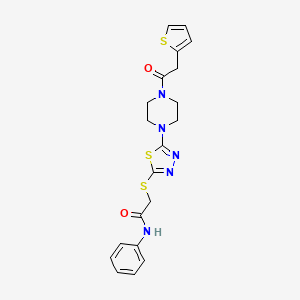

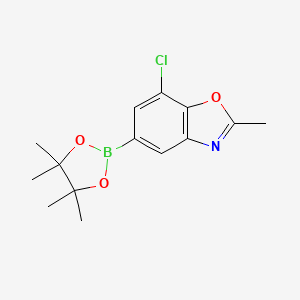

Mito-apocynin (C11) is a mitochondria-targeted antioxidant derived from apocynin. It is synthesized by conjugating the apocynin moiety with a triphenylphosphonium cation. This compound selectively targets mitochondria and has shown neuroprotective effects .

Preparation Methods

Mito-apocynin (C11) is synthesized by conjugating apocynin with triphenylphosphonium bromide. The synthetic route involves the reaction of apocynin with triphenylphosphonium bromide under specific conditions to form the desired compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the successful conjugation of the two components .

Chemical Reactions Analysis

Mito-apocynin (C11) undergoes various chemical reactions, including oxidation and reduction. It is known to interact with reactive oxygen species (ROS) and neutralize them, thereby preventing oxidative damage . Common reagents used in these reactions include antioxidants and reducing agents. The major products formed from these reactions are typically less reactive and more stable compounds .

Scientific Research Applications

Mito-apocynin (C11) has a wide range of scientific research applications. In the field of medicine, it has been studied for its neuroprotective effects in models of Parkinson’s disease. It has shown the ability to protect against oxidative damage, glial-mediated inflammation, and nigrostriatal neurodegeneration . In biology, it is used to study mitochondrial function and the role of ROS in cellular processes .

Mechanism of Action

The mechanism of action of Mito-apocynin (C11) involves its selective targeting of mitochondria. Once inside the mitochondria, it neutralizes ROS produced during cellular respiration. This action helps to prevent oxidative damage and maintain mitochondrial function . The molecular targets of Mito-apocynin (C11) include mitochondrial complexes involved in the electron transport chain, where it acts to reduce the production of ROS .

Comparison with Similar Compounds

Mito-apocynin (C11) is unique in its ability to selectively target mitochondria and neutralize ROS. Similar compounds include other mitochondria-targeted antioxidants such as mitoquinone and SKQ1 . These compounds also target mitochondria and have antioxidant properties, but Mito-apocynin (C11) has shown superior neuroprotective effects in preclinical models . Another similar compound is PhC11TPP, which also contains a triphenylphosphonium group and a benzene moiety with a C11 aliphatic chain spacer . PhC11TPP has been found to induce mitochondrial ROS and apoptosis, highlighting the unique protective properties of Mito-apocynin (C11) .

Properties

IUPAC Name |

11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43O4P.BrH/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34;/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMXQDPFRLJGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44BrO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2580886.png)

![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)

![(2E)-3-(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)

![ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)

![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)